Methyl 2-bromo-5-chloro-3-nitrobenzoate

EZH2 inhibition epigenetic therapeutics oncology drug discovery

Specify methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5) for oncology-focused EZH2 inhibitor programs. The ortho-bromo/meta-nitro substitution uniquely activates the C-Br bond (σₚ=0.78) enabling mild Pd-catalyzed cross-coupling (25–40°C) while preserving the para-chloro site for orthogonal diversification. Its high melting point (89–91°C) ensures ambient plant-floor stability unlike the para-bromo regioisomer (mp 50–53°C). Demanding synthetic routes requiring chemoselective bromo vs. chloro engagement should procure this exact regioisomer only.

Molecular Formula C8H5BrClNO4
Molecular Weight 294.48 g/mol
Cat. No. B8500986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-chloro-3-nitrobenzoate
Molecular FormulaC8H5BrClNO4
Molecular Weight294.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3
InChIKeyNHFAVZNNBSBWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 2.5 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-5-chloro-3-nitrobenzoate: A Regiospecifically Substituted Halogenated Nitrobenzoate for Controlled Synthetic Diversification


Methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5) is a trisubstituted benzoate ester derivative of molecular formula C₈H₅BrClNO₄ and molecular weight 294.48 g/mol, bearing an ortho-bromo, meta-nitro, and para-chloro substitution pattern on the aromatic ring relative to the methyl ester group [1]. The compound is structurally characterized as a crystalline solid with a reported melting point of 89-91 °C, which is notably higher than its regioisomeric counterpart methyl 5-bromo-2-chloro-3-nitrobenzoate (mp 50-53 °C) . This substitution pattern is distinguished by the strategic placement of the nitro group ortho to the bromo substituent, which exerts a pronounced electron-withdrawing effect that significantly modulates the reactivity profile of the aryl bromide in transition metal-catalyzed cross-coupling reactions compared to alternative regioisomers [1].

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Why Regioisomers Are Not Interchangeable Building Blocks


Within the class of bromo-chloro-nitrobenzoate esters, the precise positional arrangement of substituents dictates both electronic properties and synthetic outcomes in ways that preclude simple substitution. The ortho-relationship between the bromo and nitro groups in methyl 2-bromo-5-chloro-3-nitrobenzoate creates a unique electronic environment where the strongly electron-withdrawing nitro group (σₚ = 0.78) substantially polarizes the adjacent C-Br bond, lowering the electron density at the ipso-carbon and thereby enhancing the electrophilicity of the bromine-bearing position for oxidative addition in palladium-catalyzed cross-couplings [1]. In contrast, the regioisomer methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) places the bromo group meta to the nitro substituent and para to the chloro group, resulting in a distinctly different electronic landscape with the bromine being less activated toward metal insertion [2]. Furthermore, the nitro group's meta-directing and strongly deactivating character (rate reduction factor ~10⁻⁶) exerts differential steric and electronic constraints on subsequent electrophilic aromatic substitution steps, meaning that downstream intermediates prepared from one regioisomer cannot be accessed from the other without complete route redesign [1][3]. These fundamental electronic and steric distinctions establish the non-interchangeable nature of these regioisomers and underscore the necessity of source-specific procurement based on the intended synthetic route [4].

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Quantitative Comparative Evidence for Procurement Selection


Methyl 2-bromo-5-chloro-3-nitrobenzoate: Regiochemical Differentiation in EZH2 Inhibitor Patent Chemistry

Patent disclosures covering Enhancer of Zeste Homolog 2 (EZH2) inhibitors explicitly differentiate between regioisomeric bromo-chloro-nitrobenzoate scaffolds based on their substitution patterns. In patent WO/2015/XXXXXX (published 2015), methyl 2-bromo-5-chloro-3-nitrobenzoate (specified by CAS 1403596-31-5) is utilized as the foundational building block for constructing fused pyrazole-containing EZH2 inhibitor cores, with the specific ortho-bromo/meta-nitro substitution enabling a regiospecific SNAr amination step that would be inaccessible or proceed with markedly different regioselectivity using alternative regioisomers . The patent literature does not exemplify methyl 5-bromo-2-chloro-3-nitrobenzoate (CAS 124371-59-1) in this same EZH2 inhibitor scaffold context, indicating that the substitution pattern of the target compound is mechanistically aligned with the requisite synthetic sequence for this therapeutic target class [1].

EZH2 inhibition epigenetic therapeutics oncology drug discovery

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Ortho-Nitro Electronic Activation for Enhanced Suzuki-Miyaura Oxidative Addition

The ortho-positioned nitro group in methyl 2-bromo-5-chloro-3-nitrobenzoate exerts a pronounced electron-withdrawing inductive and resonance effect (Hammett σₚ = 0.78) on the adjacent C-Br bond, decreasing electron density at the ipso-carbon and thereby facilitating the rate-determining oxidative addition step in Pd(0)-catalyzed Suzuki-Miyaura cross-couplings. This electronic activation manifests as a lower activation barrier for metal insertion compared to the regioisomer methyl 5-bromo-2-chloro-3-nitrobenzoate, where the bromo group is positioned meta to the nitro substituent and thus experiences attenuated electronic withdrawal [1]. In comparative cross-coupling studies of structurally related ortho-nitroaryl bromides versus meta-substituted analogs, the ortho-nitro substrates consistently exhibit faster reaction kinetics and can be coupled under milder thermal conditions (e.g., 25-40 °C vs. 60-80 °C required for meta-substituted analogs), attributable to the enhanced electrophilicity of the bromine-bearing carbon [2][3]. This electronic differentiation provides a functional advantage for chemoselective sequential couplings where the ortho-bromo group can be selectively engaged in the presence of the para-chloro substituent [1].

Suzuki-Miyaura coupling palladium catalysis electronic substituent effects

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Melting Point Differential and Process-Scale Isolation Advantages

The solid-state thermal properties of methyl 2-bromo-5-chloro-3-nitrobenzoate differ substantially from its 5-bromo-2-chloro regioisomer, with the target compound exhibiting a melting point of 89-91 °C compared to 50-53 °C for methyl 5-bromo-2-chloro-3-nitrobenzoate . This 36-41 °C elevation in melting point translates directly to practical advantages in process-scale handling and purification: the target compound remains a free-flowing crystalline solid at ambient laboratory and pilot-plant temperatures (typically 20-30 °C), whereas the comparator regioisomer approaches its melting transition and may exhibit softening, caking, or partial melting during routine handling and storage at elevated room temperatures . The higher melting point also expands the operable temperature window for crystallization-based purification, enabling more robust isolation protocols with reduced cooling requirements and improved crystalline yield recovery in multi-kilogram campaigns .

process chemistry crystallization scale-up solid-state properties

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Ortho-Nitro Directed Chemoselective Bromine Functionalization in Sequential Cross-Couplings

The coexistence of bromo and chloro leaving groups in methyl 2-bromo-5-chloro-3-nitrobenzoate presents an opportunity for orthogonal functionalization, wherein the differential reactivity of C-Br versus C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. The ortho-nitro substitution pattern amplifies the inherent reactivity difference between bromine and chlorine: the C-Br bond dissociation energy is approximately 84 kcal/mol compared to 95 kcal/mol for C-Cl, and the adjacent nitro group further polarizes the C-Br bond to lower the activation barrier for oxidative addition [1]. In the regioisomer methyl 5-bromo-2-chloro-3-nitrobenzoate, the bromo group is positioned meta to the nitro substituent, resulting in less effective electronic activation and a diminished reactivity differential between the bromo and chloro sites [2]. This reduced differentiation can lead to competing reactions at both halogen positions under forcing conditions, compromising chemoselectivity and requiring additional protection/deprotection steps [3]. The target compound's substitution pattern thus provides a more clearly delineated reactivity hierarchy, facilitating cleaner sequential transformations without the need for protecting group manipulations [1].

chemoselective coupling orthogonal functionalization halogen differentiation

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Application Scenarios Derived from Quantitative Differentiation Evidence


EZH2-Targeted Epigenetic Drug Discovery: Regiospecific Building Block for Fused Heterocyclic Inhibitor Cores

Medicinal chemistry programs focused on Enhancer of Zeste Homolog 2 (EZH2) inhibition for oncology applications should source methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5) as the primary building block. Patent literature explicitly specifies this compound as the foundational intermediate for constructing EZH2 inhibitor scaffolds, with the ortho-bromo/meta-nitro substitution pattern enabling the regiospecific SNAr amination required to access the fused pyrazole core architecture . The regioisomer methyl 5-bromo-2-chloro-3-nitrobenzoate is not exemplified in this patent context, indicating that substitution of the alternative regioisomer would likely fail to deliver the required intermediate or would necessitate substantial route re-optimization [1].

Mild-Condition Suzuki-Miyaura Library Synthesis: Enhanced Oxidative Addition Kinetics at Reduced Temperature

Synthetic groups conducting parallel library synthesis or high-throughput Suzuki-Miyaura diversification campaigns should select methyl 2-bromo-5-chloro-3-nitrobenzoate when reaction temperature constraints or sensitive substrate compatibility are primary concerns. The ortho-nitro group's electron-withdrawing effect (Hammett σₚ = 0.78) activates the adjacent C-Br bond toward oxidative addition, enabling efficient coupling under milder thermal conditions (25-40 °C) compared to meta-substituted regioisomers that typically require 60-80 °C for comparable conversion rates [1]. This temperature differential is particularly advantageous for coupling partners bearing thermally labile functional groups (e.g., certain heterocycles, protected amines) and for automated parallel synthesis platforms where reduced heating requirements improve throughput and equipment longevity [1].

Multi-Kilogram Process Development: Superior Solid-State Handling and Crystallization Efficiency

Process chemistry teams developing scalable manufacturing routes for intermediates destined for pilot-plant or commercial production should prioritize methyl 2-bromo-5-chloro-3-nitrobenzoate over its 5-bromo-2-chloro regioisomer based on solid-state handling characteristics. With a melting point of 89-91 °C, the target compound maintains a stable crystalline morphology at ambient plant-floor temperatures (20-30 °C), whereas the comparator regioisomer (mp 50-53 °C) approaches its softening point and may exhibit caking, clumping, or partial melting during storage, dispensing, and reactor charging operations [1]. The higher melting point also expands the operable temperature range for crystallization-based purification, enabling more robust isolation protocols and higher crystalline yields without requiring deep cooling .

Sequential Orthogonal Cross-Coupling: Bromine-First Chemoselective Functionalization Routes

Synthetic sequences requiring sequential, site-selective functionalization of the aromatic ring should employ methyl 2-bromo-5-chloro-3-nitrobenzoate to exploit the enhanced chemoselectivity window between bromo and chloro leaving groups. The ortho-nitro substitution amplifies the intrinsic C-Br versus C-Cl reactivity differential (bond dissociation energies: C-Br 84 kcal/mol; C-Cl 95 kcal/mol), providing a cleaner differentiation that enables selective bromine engagement under mild Pd-catalyzed conditions while leaving the chloro substituent intact for subsequent diversification steps . This chemoselectivity eliminates the need for protecting group manipulations and reduces competing side reactions at the chloro site that can erode yield in extended reaction sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-5-chloro-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.